Doravirine
货号 B607182
CAS 编号:
1338225-97-0
分子量: 425.7522
InChI 键: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to treat HIV-1 infections . It is also known by the brand name Pifeltro . Doravirine is used with other anti-HIV medicines to treat human immunodeficiency virus (HIV) infection in patients who have not received HIV-1 medicines before, or in patients to replace their current HIV-1 medicines who have met certain doctor’s requirements .
Synthesis Analysis
Doravirine undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . The pharmacokinetics of doravirine are not greatly influenced by sex, age, race, or hepatic impairment .Molecular Structure Analysis
The IUPAC name for Doravirine is 3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile .Chemical Reactions Analysis
Doravirine is rapidly absorbed (median time to maximum plasma concentration, 1–4 h) and undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . No dose adjustment is necessary when doravirine is co-administered with strong CYP3A inhibitors .Physical And Chemical Properties Analysis
Doravirine has a molecular weight of 425.75 and a chemical formula of C17H11ClF3N5O3 . It is rapidly absorbed and undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism .Safety And Hazards
未来方向
性质
IUPAC Name |
3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAOVIPSKUPPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158386 | |
Record name | Doravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ. | |
Record name | Doravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Doravirine | |
CAS RN |
1338225-97-0 | |
Record name | Doravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338225-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doravirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338225970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12301 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30158386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DORAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/913P6LK81M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
For This Compound
2,690
Citations
… Doravirine is a well tolerated and effective agent in … doravirine in the presence of prior
NNRTI experience are required to better elucidate which patients will benefit most from doravirine …
Number of citations: 12
www.ingentaconnect.com
… The current review addresses the role of doravirine (DOR), a novel once-daily
nonnucleoside reverse transcriptase inhibitor (NNRTI) in first-line therapy at a time in which …
Number of citations: 61
journals.lww.com
… The pharmacokinetics of doravirine are not greatly influenced by sex, age, … doravirine in
renal impairment when given as a single tablet, the fixed-dose combination tablet of doravirine/…
Number of citations: 25
link.springer.com
Doravirine is non-nucleoside reverse transcriptase inhibitor (NNRTI) currently in phase III
clinical trials for the treatment of HIV infection. Herein we describe a robust kilo-scale synthesis …
Number of citations: 66
pubs.acs.org
… Doravirine is the only NNRTI to successfully advance … approach to the discovery of doravirine
by focusing on addressing … to the design and selection of doravirine as a novel NNRTI that …
Number of citations: 14
pubs.acs.org
… in the development of doravirine leading to this first approval … Doravirine/lamivudine/tenofovir
DF carries a boxed warning … Merck has a US patent covering doravirine and doravirine/…
Number of citations: 31
link.springer.com
… Doravirine is a candidate for patients switching from less-well-tolerated NNRTIs, such as
efavirenz. While doravirine is … a switch from efavirenz to doravirine were assessed. This was a 3-…
Number of citations: 30
journals.asm.org
… doravirine, the goal of this manuscript is to review current and emerging data on the role
of doravirine … doses of islatravir combined with doravirine and doravirine/lamivudine/tenofovir …
Number of citations: 16
www.tandfonline.com
… of doravirine and potential for drug–drug interactions. This review aimed to identify
pharmacokinetic literature pertaining to doravirine, … Review findings show doravirine is …
Number of citations: 26
link.springer.com
… (≤20%) were reported at doravirine concentrations of ≥10 μM but with … doravirine, although
with different catalytic efficiencies. Clinical trials reported elsewhere confirm that doravirine …
Number of citations: 23
journals.asm.org
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。